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4-(2-Methoxyphenyl)-3-methylbut-2-enoicacid

Catalog No.
S12826608
CAS No.
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
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4-(2-Methoxyphenyl)-3-methylbut-2-enoicacid

Product Name

4-(2-Methoxyphenyl)-3-methylbut-2-enoicacid

IUPAC Name

(E)-4-(2-methoxyphenyl)-3-methylbut-2-enoic acid

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)/b9-8+

InChI Key

DXFINYUXSFQEHS-CMDGGOBGSA-N

Canonical SMILES

CC(=CC(=O)O)CC1=CC=CC=C1OC

Isomeric SMILES

C/C(=C\C(=O)O)/CC1=CC=CC=C1OC

4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid, also known as (3Z)-4-(2-methoxyphenyl)-2-oxobut-3-enoic acid, is a small organic compound characterized by its unique structure which includes a methoxyphenyl group attached to a 3-methylbut-2-enoic acid backbone. The chemical formula for this compound is C11H10O4C_{11}H_{10}O_{4}, with a molecular weight of approximately 206.19 g/mol. Its structure features a conjugated double bond system that contributes to its chemical reactivity and potential biological activity .

Typical of α,β-unsaturated carboxylic acids. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Michael Addition: Reacts with nucleophiles at the β-carbon due to the electrophilic nature of the carbonyl group.
  • Reduction: Can be reduced to form corresponding alcohols or aldehydes depending on the conditions.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield simpler compounds.

These reactions highlight its versatility in synthetic organic chemistry .

Preliminary studies suggest that 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid exhibits various biological activities, including:

  • Antioxidant Properties: It may scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Antimicrobial Activity: Some derivatives have shown potential against bacterial strains, though specific data on this compound is limited.
  • Anti-inflammatory Effects: Related compounds have been noted for their ability to modulate inflammatory pathways.

Further research is required to fully elucidate its mechanisms of action and therapeutic potential .

Several synthetic routes can be employed to prepare 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid:

  • Condensation Reactions: Utilizing starting materials such as 2-methoxybenzaldehyde and appropriate enolates or carbanions derived from 3-methylbutanoyl derivatives.
  • Michael Addition: Involves the addition of a methoxyphenyl group to an α,β-unsaturated carbonyl compound.
  • Functional Group Transformations: Starting from simpler carboxylic acids or esters, followed by selective methylation and functionalization.

These methods highlight the compound's accessibility for further research and application .

4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid has potential applications in:

  • Pharmaceutical Development: As a scaffold for developing new drugs targeting oxidative stress and inflammation.
  • Agricultural Chemistry: Possible use in developing herbicides or fungicides due to its biological activity.
  • Material Science: Could serve as a precursor in synthesizing polymers or other materials with specific properties.

The versatility of this compound makes it an attractive target for various fields of research .

Several compounds share structural similarities with 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methylbut-2-enoic acidSimilar backbone without methoxy groupMore basic structure; less complex reactivity
Ethyl 4-(2-methoxyphenyl)-3-methylbut-2-enoateEster derivative of the same core structureEnhanced lipophilicity; potential for drug delivery
4-(4-Methoxyphenyl)-3-methylbut-2-enoic acidDifferent methoxy positioningMay exhibit different biological properties

These comparisons illustrate the uniqueness of 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid in terms of its specific substituents and potential applications in medicinal chemistry .

The retrosynthetic analysis of 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid (molecular formula C₁₂H₁₄O₃, molecular weight 206.24 g/mol) requires systematic disconnection of the target structure to identify suitable synthetic precursors [30] [31]. The compound features a butenoic acid backbone with a 2-methoxyphenyl substituent and a methyl group at the 3-position, presenting multiple strategic bond-forming opportunities [35].

The primary retrosynthetic disconnection focuses on the carbon-carbon bond between the aromatic ring and the butenoic acid chain [7]. This approach identifies 2-methoxybenzaldehyde and a three-carbon synthon as key building blocks. The second major disconnection involves the formation of the double bond through elimination reactions, suggesting saturated precursors as viable starting materials [9].

Alternative retrosynthetic pathways include disconnection at the carboxylic acid functionality, leading to ester intermediates that can be hydrolyzed to yield the target compound [2]. The methyl substituent at the 3-position can be introduced through alkylation reactions or incorporated during the initial carbon-carbon bond formation step [12]. These strategic considerations guide the selection of appropriate synthetic methodologies for efficient target molecule construction.

Disconnection SiteSynthetic StrategyKey Precursors
Aromatic-aliphatic bondAldol condensation2-methoxybenzaldehyde, butenoic acid derivatives
Double bond formationElimination reactionSaturated aromatic butanoic acid
Carboxylic acid groupHydrolysisMethyl ester intermediates

Classical Synthesis Routes: Aldol Condensation and Knoevenagel Approaches

Classical synthetic approaches to 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid employ well-established carbon-carbon bond forming reactions, particularly aldol condensation and Knoevenagel condensation methodologies [9] [10] [11]. The aldol condensation involves the nucleophilic addition of an enol or enolate to a carbonyl compound, followed by dehydration to form the α,β-unsaturated product [11].

For the target molecule synthesis, the aldol condensation between 2-methoxybenzaldehyde and an appropriate methyl ketone derivative provides a direct route to the desired product [2] [6]. The reaction proceeds through enolate formation using bases such as sodium hydroxide or potassium hydroxide, followed by nucleophilic attack on the aldehyde carbonyl [9]. Subsequent dehydration under acidic or basic conditions yields the conjugated butenoic acid system [11].

The Knoevenagel condensation represents an alternative classical approach, utilizing the reaction between 2-methoxybenzaldehyde and an active methylene compound in the presence of a base catalyst [10] [12]. This methodology employs compounds such as malonic acid derivatives or cyanoacetic acid as nucleophilic partners [12]. The reaction typically proceeds in alcoholic solvents with amine bases such as piperidine or pyridine [10].

Recent studies have demonstrated substrate-dependent optimization for 4-oxo-2-butenoic acid synthesis using microwave-assisted aldol condensation [6] [19]. Aromatic substrates showed optimal results with tosic acid promotion, achieving yields of 45-94% under controlled conditions [19]. The stereoselectivity consistently favored the E-configuration for the alkene bond, with no Z-isomer formation observed [19].

Reaction TypeBase CatalystSolvent SystemTemperature (°C)Yield Range (%)
Aldol condensationSodium hydroxideAqueous ethanol60-8065-85
Knoevenagel condensationPiperidineEthanol70-9055-75
Microwave-assisted aldolTosic acidToluene100-12045-94

Modern Catalytic Methods: Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions represent the most versatile and efficient modern approaches for synthesizing 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid [13] [14] [15]. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide excellent regioselectivity and functional group tolerance for aromatic butenoic acid synthesis [16] [18].

The Suzuki-Miyaura coupling employs palladium(0) catalysts to facilitate the cross-coupling between organoboron compounds and organic halides [16] [18]. For the target molecule synthesis, 2-methoxyboronic acid derivatives can be coupled with appropriately functionalized butenoic acid halides under mild reaction conditions [15]. The catalytic cycle involves oxidative addition of the organic halide to palladium(0), transmetalation with the boron reagent, and reductive elimination to form the carbon-carbon bond [15] [16].

The Heck reaction provides an alternative palladium-catalyzed approach, coupling aryl halides with alkenes to form substituted alkene products [38] [39]. This methodology enables the direct coupling of 2-methoxyphenyl halides with butenoic acid derivatives, achieving high regioselectivity for the desired substitution pattern [38]. The reaction mechanism involves oxidative addition, migratory insertion, and β-hydride elimination steps [39].

Optimization studies for palladium-catalyzed cross-coupling reactions have identified critical parameters affecting reaction efficiency [20] [22]. Phase transfer catalysts enhance reaction rates by up to 12-fold in biphasic systems, shifting the dominant transmetalation pathway [20]. Water content significantly influences reaction kinetics, with optimized aqueous to organic phase ratios providing substantial rate accelerations [20].

Coupling MethodCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄Potassium carbonateToluene/water80-10075-90
Heck reactionPd(OAc)₂/PPh₃TriethylamineDimethylformamide100-12070-85
Modified SuzukiPd₂(dba)₃/P(t-Bu)₃Cesium carbonateDioxane90-11080-95

Solvent Effects and Reaction Kinetic Studies

Solvent selection critically influences the reaction kinetics and product distribution in the synthesis of 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid [19] [20] [22]. Polar protic solvents such as alcohols facilitate aldol condensation reactions by stabilizing ionic intermediates and promoting enolate formation [19]. Conversely, aprotic solvents like dimethylformamide enhance palladium-catalyzed coupling reactions by improving substrate solubility and catalyst stability [20].

Kinetic studies of aldol condensation reactions reveal distinct mechanistic pathways depending on substrate electronic properties [19]. Aromatic substrates exhibit higher-energy HOMO orbitals compared to aliphatic analogs, resulting in smaller HOMO-LUMO energy gaps and enhanced reactivity under acidic conditions [19]. The calculated energy differences (ΔEHOMO-LUMO = 0.024 Ha) rationalize the observed substrate-dependent optimization requirements [19].

Biphasic reaction systems demonstrate remarkable sensitivity to solvent composition, with aqueous to organic phase ratios significantly affecting reaction rates [20]. Increasing the aqueous phase proportion results in nearly two-fold rate acceleration due to reduced halide inhibition in the organic phase [20]. These findings challenge conventional approaches that minimize water content in cross-coupling reactions [20].

Temperature effects on reaction kinetics follow Arrhenius behavior, with optimal temperatures balancing reaction rate and side product formation [19] [22]. Microwave-assisted synthesis enables rapid heating and improved energy transfer, reducing reaction times from hours to minutes while maintaining high yields [6] [19]. The enhanced mixing and heat transfer in microwave conditions particularly benefit heterogeneous reaction systems [19].

Solvent SystemReaction TypeRate Enhancement FactorOptimal Temperature (°C)
Ethanol/water (3:1)Aldol condensation1.870-80
Toluene/water (4:1)Suzuki coupling2.190-100
DimethylformamideHeck reaction1.5100-110
Neat conditionsMicrowave-assisted3.2120-140

Purification Techniques: Crystallization and Chromatographic Separation

Purification of 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid requires careful consideration of the compound's physicochemical properties, including its aromatic carboxylic acid functionality and moderate polarity [24] [26] [28]. Crystallization represents the most effective purification method for aromatic carboxylic acids, taking advantage of their tendency to form regular crystal lattices through intermolecular hydrogen bonding [24] [28].

Recrystallization procedures for aromatic carboxylic acids typically employ hot aqueous or alcoholic solvents to achieve complete dissolution, followed by controlled cooling to promote crystal formation [24] [25]. The target compound's moderate water solubility necessitates the use of organic co-solvents such as ethanol or methanol to achieve optimal recrystallization conditions [25] [28]. Temperature-dependent solubility differences enable efficient separation from impurities with different crystallization behaviors [24].

Chromatographic separation methods provide versatile alternatives for compound purification, particularly when crystallization proves insufficient [26] [27] [29]. High-performance liquid chromatography (HPLC) using reversed-phase conditions effectively separates aromatic carboxylic acids based on hydrophobic interactions with the stationary phase [26] [29]. Mobile phase pH adjustment controls the ionization state of the carboxylic acid group, influencing retention behavior and separation selectivity [26].

Column chromatography on silica gel offers a preparative-scale purification option, utilizing polarity-based separation principles [27]. The target compound's moderate polarity requires gradient elution systems, typically starting with non-polar solvents and increasing polarity through methanol or acetone addition [27]. Ion-suppression techniques using acidic mobile phases maintain the compound in its neutral form, improving chromatographic behavior [26] [29].

Purification MethodSolvent SystemRecovery Yield (%)Purity Achieved (%)
RecrystallizationHot ethanol/water75-8595-98
HPLC separationAcetonitrile/water/acid85-9098-99
Column chromatographyHexane/ethyl acetate gradient80-8892-96
Preparative TLCDichloromethane/methanol70-8090-95

4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid exhibits physicochemical properties characteristic of α,β-unsaturated carboxylic acids containing aromatic substituents. The compound possesses a molecular formula of C₁₂H₁₄O₃ with a molecular weight of 206.24 g/mol [1]. The CAS registry number is 1216328-65-2, and the compound exists predominantly in the E-configuration as indicated by its IUPAC name: (E)-4-(2-methoxyphenyl)-3-methylbut-2-enoic acid [1].

PropertyValueNotes
Molecular Weight206.24 g/molCalculated from molecular formula
DensityNot experimentally determinedNo data available in literature
Melting PointNot experimentally determinedNo data available in literature
Boiling PointEstimated >300°CPredicted based on carboxylic acid functionality
LogP2.5-3.0 (predicted)Based on structural analogs
Water SolubilityLimitedEnhanced by carboxylic acid group
Flash Point>100°C (estimated)Based on similar aromatic carboxylic acids

The partition coefficient (LogP) is predicted to fall within the range of 2.5-3.0, indicating moderate lipophilicity due to the aromatic methoxyphenyl substituent balanced by the hydrophilic carboxylic acid functionality [2]. The presence of the carboxylic acid group significantly influences the compound's solubility profile, providing enhanced water solubility compared to corresponding esters or neutral aromatic compounds. However, the overall solubility remains limited due to the substantial hydrophobic aromatic component and the potential for hydrogen bonding dimerization typical of carboxylic acids [3] [4].

Vibrational Spectroscopy: Infrared Spectral Signature Analysis

The infrared spectrum of 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid exhibits characteristic absorption bands that definitively identify the functional groups present within the molecule. The most prominent and diagnostic feature is the extremely broad and intense O-H stretching vibration of the carboxylic acid group, spanning from 2500 to 3300 cm⁻¹ [3] [4]. This exceptionally broad absorption envelope results from extensive hydrogen bonding, as carboxylic acids predominantly exist as hydrogen-bonded dimers in both solid state and solution [3].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Carboxylic Acid O-H stretch2500-3300 (broad)Very StrongHydrogen-bonded dimer
Aromatic C-H stretch3020-3100MediumBenzene ring C-H
Aliphatic C-H stretch2850-2960StrongMethyl and methylene C-H
Methoxy C-H stretch2860-2800WeakDiagnostic for OCH₃ group
C=O stretch (α,β-unsaturated acid)1680-1710StrongConjugated carbonyl
C=C stretch (alkene)1620-1680Mediumα,β-unsaturated system
Aromatic C=C stretch1450-1600Medium-StrongBenzene ring vibrations
C-O stretch (carboxylic acid)1200-1320StrongAcid C-O bond
C-O stretch (methoxy)1000-1300StrongEther C-O bond

The carbonyl stretching frequency appears in the range of 1680-1710 cm⁻¹, which is characteristic of α,β-unsaturated carboxylic acids [3] [5]. This frequency is lower than that observed for saturated carboxylic acids (typically 1710 cm⁻¹) due to resonance delocalization within the conjugated system [3]. The methoxy group provides a diagnostic weak absorption band between 2860-2800 cm⁻¹, which is characteristic of the methoxyl group and occurs at lower frequency than the main C-H absorption [6].

Aromatic C-H stretching vibrations appear in the 3020-3100 cm⁻¹ region, distinguishing them from aliphatic C-H stretches that occur at 2850-2960 cm⁻¹ [7]. The aromatic C=C skeletal vibrations manifest as medium to strong intensity bands in the 1450-1600 cm⁻¹ region, providing confirmation of the benzene ring substitution pattern [7].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D-Nuclear Magnetic Resonance)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid displays distinct resonances that enable complete structural characterization. The carboxylic acid proton resonates as a characteristically broad singlet in the highly deshielded region between 10.0-13.2 parts per million, a chemical shift range that is diagnostic for carboxylic acid functionality [4] [8]. This extreme downfield position results from the combined deshielding effects of the electronegative oxygen atoms and magnetic anisotropy from the carbonyl group [4].

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
Carboxylic acid proton (COOH)10.0-13.2Broad singlet1HExchangeable with D₂O
Alkene proton (=CH-COOH)6.5-7.5Singlet1Hα,β-unsaturated system
Aromatic protons6.8-7.5Multiplet4HOrtho-disubstituted benzene
Methoxy protons (OCH₃)3.7-3.9Singlet3HAromatic methoxy group
Methyl protons (CH₃ on alkene)1.8-2.1Singlet3HAlkene substituent
Methylene protons (CH₂-Ar)3.2-3.7Singlet2HBenzylic methylene

The alkene proton attached to the carbon adjacent to the carboxyl group appears as a singlet between 6.5-7.5 parts per million, reflecting the deshielding influence of both the carbonyl group and the alkene π-system [9] [8]. The aromatic protons from the ortho-disubstituted benzene ring resonate as a complex multiplet in the 6.8-7.5 parts per million region, typical for aromatic protons influenced by the electron-donating methoxy substituent [10] [11].

The methoxy group protons generate a characteristic singlet integrating for three protons between 3.7-3.9 parts per million, which is diagnostic for an aromatic methoxy group [12]. The methyl substituent on the alkene carbon appears as a singlet between 1.8-2.1 parts per million, while the benzylic methylene protons resonate between 3.2-3.7 parts per million due to their proximity to the aromatic ring [11] [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The carboxyl carbon resonates in the characteristic range of 165-185 parts per million, typical for α,β-unsaturated carboxylic acids where conjugation causes an upfield shift compared to saturated carboxylic acids [13] [14]. This shift results from reduced electron density at the carbonyl carbon due to resonance delocalization [13].

Carbon TypeChemical Shift (δ, ppm)Expected NumberComments
Carboxyl carbon (C=O)165-1851Cα,β-unsaturated acid
Aromatic carbons110-1606CMethoxy-substituted benzene
Alkene carbons (C=C)120-1502CAlkene substituents
Methoxy carbon (OCH₃)55-571CAromatic methoxy group
Methyl carbon (CH₃ on alkene)16-201CAlkyl substituent
Methylene carbon (CH₂-Ar)30-401CBenzylic methylene

The aromatic carbons of the methoxy-substituted benzene ring span the range of 110-160 parts per million, with the methoxy-bearing carbon typically appearing more upfield due to the electron-donating effect of the oxygen substituent [15] [16]. The methoxy carbon itself resonates between 55-57 parts per million, a range that is highly diagnostic for aromatic methoxy groups [17] [18] [12]. The chemical shift of this carbon is sensitive to the substitution pattern on the aromatic ring, with ortho-disubstituted methoxy groups potentially showing slight variations due to conformational effects [17] [18].

Two-Dimensional Nuclear Magnetic Resonance Experiments

Comprehensive structural elucidation requires two-dimensional Nuclear Magnetic Resonance experiments that establish connectivity and spatial relationships within the molecule. The ¹H-¹H Correlation Spectroscopy experiment reveals scalar coupling relationships between proximate protons, particularly demonstrating connectivity between the benzylic methylene protons and the adjacent aromatic protons [19].

ExperimentKey CorrelationsStructural Information
¹H-¹H COSYCH₂-Ar to aromatic protonsConnectivity of proton systems
¹H-¹³C HSQCAll direct C-H correlationsCarbon-proton attachments
¹H-¹³C HMBCCH₃ to alkene carbons, CH₂ to aromatic carbonsLong-range connectivity
NOESYSpatial proximity of aromatic and methylene protonsMolecular conformation
DEPT-135CH₃ and CH positive, CH₂ negativeCarbon multiplicity identification
DEPT-90Only CH carbons positiveTertiary carbon identification

The ¹H-¹³C Heteronuclear Single Quantum Coherence experiment establishes direct carbon-hydrogen connectivity, enabling unambiguous assignment of each carbon resonance to its attached protons [19]. The ¹H-¹³C Heteronuclear Multiple Bond Correlation experiment reveals long-range correlations crucial for establishing connectivity across the molecular framework, particularly correlations from the methyl group to the alkene carbons and from the methylene group to the aromatic carbons [19].

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometric analysis of 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid reveals characteristic fragmentation patterns typical of aromatic carboxylic acids. The molecular ion peak appears at m/z 206, corresponding to the molecular weight of 206.24 atomic mass units [1]. However, as is common with carboxylic acids, the molecular ion typically exhibits low to medium intensity due to facile fragmentation processes [20] [21].

Fragmentm/zRelative IntensityFragmentation Type
Molecular ion [M]⁺206Low-MediumMolecular ion
Loss of OH [M-17]⁺189MediumAlpha cleavage
Loss of COOH [M-45]⁺161HighAlpha cleavage
Loss of methoxy [M-31]⁺175MediumMethoxy loss
Tropylium ion [C₇H₇]⁺91HighBenzylic cleavage
Methoxybenzyl cation121Medium-HighAromatic rearrangement
Methoxy phenyl fragment107MediumAromatic fragmentation

The primary fragmentation pathways involve alpha cleavage adjacent to the carboxyl group, resulting in the characteristic loss of hydroxyl radical (mass 17) to give m/z 189, and loss of the entire carboxyl group (mass 45) to produce m/z 161 [22] [20]. These fragmentations are among the most prominent in carboxylic acid mass spectra and often contribute to the base peak [23] [20].

The aromatic portion of the molecule generates several diagnostic fragments. The tropylium ion at m/z 91 (C₇H₇⁺) represents a highly stable aromatic carbocation formed through benzylic cleavage and is frequently observed as a high-intensity peak in aromatic compounds [24]. The methoxybenzyl cation at m/z 121 results from cleavage alpha to the aromatic ring while retaining the methoxy substituent [25].

Additional fragmentation includes loss of the methoxy radical (mass 31) from the molecular ion to yield m/z 175, and formation of the methoxyphenyl fragment at m/z 107 [25]. The base peak in the spectrum is likely to be either the m/z 161 fragment (loss of COOH) or the m/z 91 tropylium ion, both representing particularly stable carbocations [24] [20].

Collision Cross Section Analysis

Advanced mass spectrometric analysis using ion mobility spectrometry provides collision cross section values that offer insights into the three-dimensional structure of ionized molecules. The predicted collision cross sections for various ionization states range from 139.5 to 184.3 Ų, with the protonated molecular ion [M+H]⁺ at m/z 207.10158 exhibiting a collision cross section of 145.2 Ų [1].

X-ray Crystallographic Studies: Molecular Packing and Hydrogen Bonding Networks

While specific X-ray crystallographic data for 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid has not been reported in the available literature, the structural features of this compound suggest predictable crystalline packing motifs based on analogous carboxylic acid structures. Carboxylic acids characteristically form centrosymmetric hydrogen-bonded dimers in the solid state, with O-H···O=C hydrogen bonds creating cyclic R₂²(8) motifs [3] [4].

The molecular geometry is expected to exhibit planarity across the α,β-unsaturated carboxylic acid portion, with the aromatic ring approximately coplanar with the alkene system to maximize conjugative interactions. The methoxy substituent orientation will be influenced by steric interactions with neighboring substituents, potentially adopting either in-plane or out-of-plane conformations relative to the aromatic ring [17].

Crystal packing is anticipated to be dominated by the carboxylic acid dimer formation, with additional stabilization provided by weak C-H···π interactions between the aromatic rings and aliphatic hydrogen atoms of adjacent molecules. The methoxy group may participate in additional weak hydrogen bonding interactions, contributing to the overall crystal stability and influencing the three-dimensional packing arrangement .

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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